molecular formula C14H11FO2 B2408132 (2E)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 77869-21-7

(2E)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No.: B2408132
CAS No.: 77869-21-7
M. Wt: 230.238
InChI Key: WCFPLTFZUCXEDH-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(4-Fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is a chalcone derivative featuring an α,β-unsaturated ketone core with two aromatic substituents: a 4-fluorophenyl group (Ring B) and a 5-methylfuran-2-yl moiety (Ring A). The E-configuration of the double bond is critical for maintaining planarity, which influences π-conjugation and biological interactions .

Synthesis: This compound is synthesized via Claisen-Schmidt condensation between 4-fluoroacetophenone and 5-methylfuran-2-carbaldehyde under alkaline conditions (e.g., NaOH in ethanol), yielding the E-isomer as the major product due to thermodynamic stability .

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-10-2-7-13(17-10)8-9-14(16)11-3-5-12(15)6-4-11/h2-9H,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFPLTFZUCXEDH-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 5-methylfurfural in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

For industrial-scale production, the same Claisen-Schmidt condensation can be employed, but with optimized conditions to ensure higher yields and purity. This may involve the use of continuous flow reactors, automated systems, and stringent control of reaction parameters such as temperature, pH, and solvent composition.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into its corresponding alcohols or alkanes.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that (2E)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, making it a candidate for further development in cancer therapeutics. For instance, the compound has shown promise in inhibiting tumor cell proliferation at low concentrations, with specific mean GI50 values indicating effective cytotoxicity against human tumor cells .

Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the modulation of apoptotic pathways and the inhibition of specific kinases associated with cancer cell survival and proliferation . Its structural features may allow it to interact with key biological targets, disrupting cellular processes critical for cancer progression.

Materials Science Applications

Fluorescent Probes : The unique fluorinated structure of this compound makes it suitable for use as a fluorescent probe in biochemical assays. Its fluorescence properties can be exploited in imaging techniques to study cellular processes and interactions at the molecular level .

Polymer Chemistry : This compound can also serve as a monomer in the synthesis of novel polymers with enhanced optical and electronic properties. The integration of fluorinated components into polymer matrices can improve material performance in applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices .

Case Studies and Research Findings

  • Antitumor Studies : A study conducted by the National Cancer Institute evaluated the compound's effectiveness across a panel of cancer cell lines, revealing substantial growth inhibition rates. The findings support its potential as a lead compound in anticancer drug development .
  • Synthesis and Characterization : Various synthetic routes have been explored to produce this compound, emphasizing the importance of optimizing reaction conditions to enhance yield and purity . Characterization techniques such as NMR and mass spectrometry have confirmed its structure and purity.
  • Biological Activity Assessment : Further investigations into the biological activity of this compound have highlighted its potential role as an anti-inflammatory agent, suggesting that it may modulate inflammatory pathways through its interaction with specific receptors .

Mechanism of Action

The biological activity of (2E)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, disrupt cell membranes, and interfere with cellular signaling pathways. The exact mechanism of action depends on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Chalcones

Table 1: Inhibitory Activity (IC₅₀) of Non-Piperazine Chalcones
Compound Ring A Substituents Ring B Substituents IC₅₀ (μM) Source
Cardamonin 2-OH, 4-OH (no iodine) None 4.35
2j (Bromo/Fluoro) 4-Br, 2-OH, 5-I 4-F 4.70
2h (Chloro/Methoxy) 4-Cl, 2-OH, 5-I 4-OCH₃ 13.82
Target Compound 5-Methylfuran-2-yl 4-F N/A Predicted

Key Observations :

  • Electronegativity : Fluorine (4-F) on Ring B in 2j enhances activity (IC₅₀ = 4.70 μM) compared to methoxy (4-OCH₃) in 2h (IC₅₀ = 13.82 μM) .
  • Steric and Electronic Effects : The 5-methylfuran-2-yl group in the target compound may reduce activity compared to iodine- or bromine-substituted chalcones due to lower electronegativity. However, its furan oxygen could engage in hydrogen bonding, offsetting this limitation.

Antimicrobial and Antifungal Activity

Chalcones with fluorophenyl and heteroaromatic groups exhibit broad-spectrum antimicrobial effects:

Table 2: Antimicrobial Activity of Selected Chalcones
Compound Microbial Target MIC (µg/mL) Source
(E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one S. aureus ATCC 25923 0.07–0.15
8 (Furan-2-yl derivative) T. rubrum LABMIC 0208 0.07
Target Compound Predicted Moderate Inference

Insights :

  • The target compound’s 5-methylfuran group mirrors the furan-2-yl moiety in compound 8, which showed potent antifungal activity (MIC = 0.07 µg/mL) .
  • Hydroxyl groups (e.g., in ) improve solubility but may reduce membrane penetration compared to methylated analogs.

Computational and Spectroscopic Studies

Spectroscopic Characterization :

  • FT-IR and NMR data for similar chalcones (e.g., (2E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one) confirm the α,β-unsaturated ketone structure, with C=O stretching at ~1650 cm⁻¹ and aromatic C-F vibrations at ~1200 cm⁻¹ .
  • DFT calculations (B3LYP/6-311G(d,p)) predict the target compound’s planar geometry, favoring interactions with biological targets like viral proteases .

Molecular Docking :

  • Chalcones with fluorophenyl groups (e.g., PAAPF) bind strongly to SARS-CoV-2 Mpro via hydrogen bonds with His41 and Cys145, akin to natural inhibitors . The target compound’s 4-fluorophenyl group may mimic this interaction.

Biological Activity

(2E)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This compound, with a molecular formula of C14H11FO2C_{14}H_{11}FO_2 and a CAS number of 669713-86-4, exhibits potential therapeutic properties that warrant detailed investigation.

The chalcone structure is characterized by its conjugated double bond system, which is pivotal for its biological activity. The presence of the fluorine atom on the phenyl ring and the furan moiety contributes to its unique reactivity and interaction with biological targets.

Property Value
Molecular FormulaC14H11FO2C_{14}H_{11}FO_2
Molecular Weight230.23 g/mol
CAS Number669713-86-4
Melting PointNot specified
SolubilityNot specified

Anticancer Activity

Chalcones are known for their anticancer properties. Research indicates that this compound may induce cell cycle arrest and apoptosis in various cancer cell lines. A study demonstrated that this compound could inhibit the proliferation of human leukemia cells by activating caspase pathways, leading to apoptosis .

Antimicrobial Properties

Chalcone derivatives have exhibited significant antimicrobial activity. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antibacterial agents. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anxiolytic Effects

Recent studies have explored the anxiolytic potential of chalcone derivatives, including this compound. In vivo experiments on zebrafish indicated that this compound could exert anxiolytic-like effects through modulation of the GABAergic system, specifically interacting with GABA_A receptors .

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Cycle Regulation : The compound has been shown to affect cyclin-dependent kinases (CDKs), leading to cell cycle arrest at various phases.
  • Induction of Apoptosis : Activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors are critical in mediating its anticancer effects.
  • Antimicrobial Mechanisms : The compound may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor.

Case Studies

Several studies have highlighted the biological activity of this chalcone derivative:

  • Cancer Cell Lines : In a study involving human oral carcinoma cells, treatment with this compound resulted in significant cell death and reduced proliferation rates .
  • Zebrafish Model : An investigation into the anxiolytic properties using adult zebrafish demonstrated that the compound reduced locomotor activity and showed potential for anxiety treatment without significant toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.